

Navigating the Spectroscopic Landscape of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Methoxy-2-methylbenzaldehyde**

Cat. No.: **B112791**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This technical guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **3-Methoxy-2-methylbenzaldehyde**, a key aromatic aldehyde intermediate. In the absence of direct experimental spectra in publicly available literature, this guide presents a robust prediction of the NMR data, substantiated by a comparative analysis with structurally analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such NMR data and visualizes the molecular structure and its magnetic environments.

Predicted ^1H and ^{13}C NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For **3-Methoxy-2-methylbenzaldehyde**, the positions of the substituents on the benzene ring—an aldehyde group, a methyl group, and a methoxy group—create a unique electronic distribution that influences the resonance frequencies of the hydrogen and carbon atoms.

Based on established principles of NMR spectroscopy and analysis of empirical data from similar compounds, the following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3-Methoxy-2-methylbenzaldehyde**.

Table 1: Predicted ^1H NMR Data for **3-Methoxy-2-methylbenzaldehyde**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CHO	9.8 - 10.2	Singlet (s)	-	1H
Ar-H	7.2 - 7.6	Multiplet (m)	-	3H
-OCH ₃	3.8 - 4.0	Singlet (s)	-	3H
-CH ₃	2.3 - 2.6	Singlet (s)	-	3H

Table 2: Predicted ^{13}C NMR Data for **3-Methoxy-2-methylbenzaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
-CHO	190 - 195
C-3 (C-OCH ₃)	158 - 162
C-1 (C-CHO)	135 - 140
C-2 (C-CH ₃)	130 - 135
Aromatic CHs	110 - 130
-OCH ₃	55 - 60
-CH ₃	15 - 20

Comparative Analysis with Analogous Compounds

To lend credence to the predicted data, a comparative analysis with experimentally determined NMR data of structurally related molecules is invaluable. The following tables present the ^1H and ^{13}C NMR data for 3-methoxybenzaldehyde, 2-methylbenzaldehyde, and 3-methylbenzaldehyde.

Table 3: Experimental ^1H NMR Data of Analogous Compounds

Compound	Solvent	-CHO (δ , ppm)	Aromatic-H (δ , ppm)	-OCH ₃ (δ , ppm)	-CH ₃ (δ , ppm)
3-Methoxybenzaldehyde	CDCl ₃	9.94 (s)	7.1-7.5 (m)	3.85 (s)	-
2-Methylbenzaldehyde	CDCl ₃	10.26 (s)	7.25-7.79 (m)	-	2.66 (s)
3-Methylbenzaldehyde	CDCl ₃	9.96 (s)	7.39-7.66 (m)	-	2.41 (s)

Table 4: Experimental ¹³C NMR Data of Analogous Compounds

Compound	Solvent	-CHO (δ , ppm)	Aromatic Carbons (δ , ppm)	-OCH ₃ (δ , ppm)	-CH ₃ (δ , ppm)
3-Methoxybenzaldehyde	CDCl ₃	191.9	112.0, 121.3, 123.3, 129.9, 137.7, 160.0	55.3	-
2-Methylbenzaldehyde	CDCl ₃	192.8	126.3, 131.8, 132.1, 133.7, 134.2, 140.6	-	19.9
3-Methylbenzaldehyde	CDCl ₃	192.6	127.2, 128.9, 130.0, 135.3, 136.5, 138.9	-	21.2

The experimental data from these analogs support the predicted chemical shift ranges for the aldehyde, methoxy, and methyl protons, as well as the corresponding carbon atoms in **3-Methoxy-2-methylbenzaldehyde**. The electronic effects of the substituents (the electron-withdrawing aldehyde group and the electron-donating methoxy and methyl groups) and their relative positions are the primary determinants of the observed chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **3-Methoxy-2-methylbenzaldehyde**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **3-Methoxy-2-methylbenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

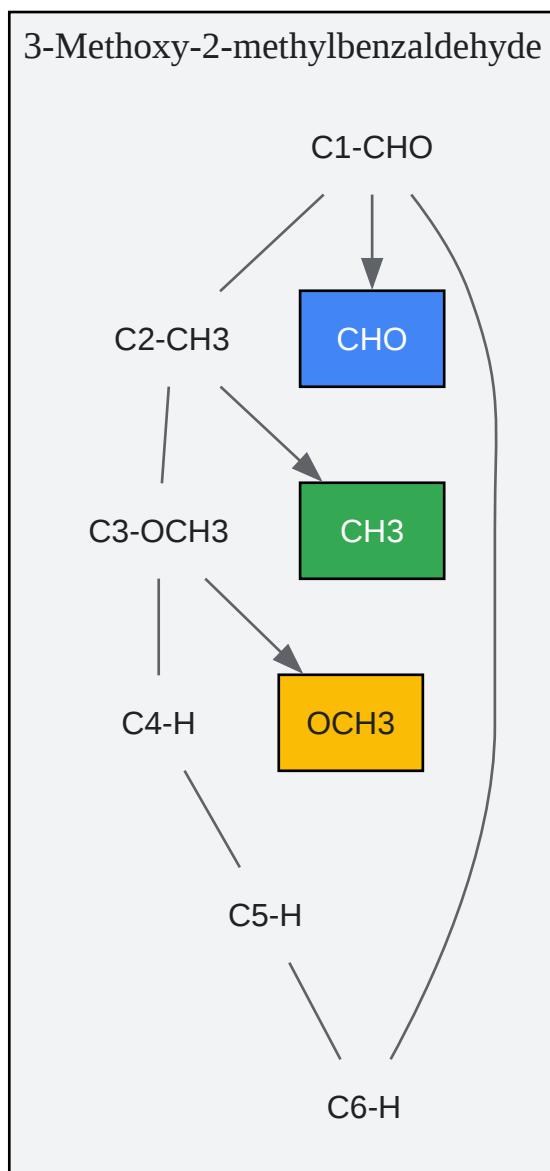
2. Instrumentation:

- A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
- The spectrometer should be equipped with a broadband probe capable of observing both ^1H and ^{13}C nuclei.

3. ^1H NMR Spectroscopy Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.
- Temperature: 298 K.

4. ^{13}C NMR Spectroscopy Parameters:


- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.
- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H spectrum to deduce proton-proton connectivities.

Visualization of Molecular Structure and NMR Environments

To visually represent the structure of **3-Methoxy-2-methylbenzaldehyde** and the relationships between its constituent atoms, a Graphviz diagram is provided below.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **3-Methoxy-2-methylbenzaldehyde**.

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of **3-Methoxy-2-methylbenzaldehyde**. The tabulated data, comparative analysis with known compounds, detailed experimental protocol, and structural visualization offer a valuable resource for researchers working with this and related chemical entities. The principles outlined herein can be applied to the spectral interpretation of a wide range of substituted aromatic compounds.

- To cite this document: BenchChem. [Navigating the Spectroscopic Landscape of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112791#1h-nmr-and-13c-nmr-spectra-of-3-methoxy-2-methylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com